1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
1-(4-chlorophenyl)-3-hydroxy-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: belongs to the class of heterocyclic compounds. Let’s dissect its name:
1-(4-chlorophenyl): This part indicates a phenyl ring with a chlorine substituent at the para position.
3-hydroxy-3-phenyl: Here, we have a phenyl ring with a hydroxyl group attached.
2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium: This complex portion describes the fused imidazole and thiazine rings, along with the positively charged nitrogen (thiazin-1-ium) center.
Preparation Methods
Synthetic Routes::
Synthesis via Cyclization:
- Industrial-scale production methods may vary, but they generally follow the synthetic routes outlined above.
- Optimization for yield, purity, and scalability is crucial.
Chemical Reactions Analysis
Reactions::
Oxidation: The phenolic hydroxyl group can undergo oxidation to form a quinone.
Substitution: The chlorine atom can be substituted with other groups.
Reduction: Reduction of the imine or quinone functionality is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the chlorine.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂).
- The major products depend on the specific reaction conditions and substituents. Variants of this compound may include different functional groups.
Scientific Research Applications
Medicine: Investigated for potential antimicrobial, antiviral, or antitumor properties.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or catalysis.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C18H18ClN2OS+ |
---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H18ClN2OS/c19-15-7-9-16(10-8-15)20-13-18(22,14-5-2-1-3-6-14)21-11-4-12-23-17(20)21/h1-3,5-10,22H,4,11-13H2/q+1 |
InChI Key |
RCQNJIHIUFNCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=CC=C3)O)C4=CC=C(C=C4)Cl)SC1 |
Origin of Product |
United States |
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